Home > Products > Screening Compounds P36155 > (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine - 1368616-05-0

(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Catalog Number: EVT-1759393
CAS Number: 1368616-05-0
Molecular Formula: C11H16N4
Molecular Weight: 204.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds characterized by a fused imidazole and pyridine ring system. They are considered bioisosteres of purines and exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and chemical biology research [, , , , , ].

3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine

  • Compound Description: This compound serves as a foundational structure for developing potent and selective allosteric inhibitors of AKT kinases [, ]. It exhibits high enzymatic potency against AKT1, AKT2, and AKT3, inhibiting AKT activation and the phosphorylation of downstream targets like PRAS40 [, ].

3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092)

  • Compound Description: This compound is an orally bioavailable, selective, and potent allosteric AKT inhibitor, derived from the optimization of the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series []. Notably, ARQ 092 demonstrates potent inhibition of tumor growth in a human xenograft mouse model of endometrial adenocarcinoma [].

(3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates

  • Compound Description: This series of compounds acts as tubulin polymerization inhibitors, exhibiting cytotoxicity against various human cancer cell lines [].

3-Aryl-1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ones

  • Compound Description: These compounds represent a class of imidazo[4,5-b]pyridine derivatives synthesized via a two-step palladium-catalyzed amination and intramolecular amidation reaction [].
  • Compound Description: TM-25659 acts as a TAZ activator and inhibits adipocyte differentiation via interaction with peroxisome proliferator-activated receptor gamma []. Studies indicate its potential in improving insulin resistance and inflammation in skeletal muscle through FGF21 induction [].

2-butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-[[2-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine (11C-KR31173)

  • Compound Description: 11C-KR31173 is a novel positron-emitting ligand used to image angiotensin II type 1 receptor (AT1R) upregulation in myocardial ischemia-reperfusion injury models [].

2-Butyl-3-(2'-carboxybiphenyl-4-yl)methyl-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound is an angiotensin II antagonist [] and demonstrates the therapeutic potential of imidazo[4,5-b]pyridine derivatives in managing hypertension and related conditions.
Overview

The compound (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a member of the imidazo[4,5-b]pyridine class, which are heterocyclic compounds known for their diverse biological activities. These compounds have gained attention in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic applications. The specific structure of this compound includes a butyl group and a methanamine moiety attached to the imidazo[4,5-b]pyridine framework, which may influence its pharmacological properties.

Source

The synthesis and characterization of imidazo[4,5-b]pyridine derivatives have been extensively documented in scientific literature. Various studies have explored their synthesis methods, biological activities, and potential applications in drug development .

Classification

Imidazo[4,5-b]pyridines are classified as nitrogen-containing heterocycles. They are often evaluated for their activity against various biological targets, including kinases and enzymes involved in metabolic pathways.

Synthesis Analysis

Methods

The synthesis of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can follow several established synthetic routes commonly used for imidazo[4,5-b]pyridine derivatives. The most prevalent methods include:

  1. Condensation Reactions: This involves the reaction of 2,3-diaminopyridine with aldehydes or carboxylic acids under oxidative conditions. For example, the reaction of 2-amino-3-nitropyridine with butylaldehyde could yield the desired imidazo[4,5-b]pyridine structure .
  2. Heteroannulation Reactions: Palladium-catalyzed reactions can facilitate the formation of the imidazo ring by coupling precursors such as 2-amino-3-nitropyridine with appropriate alkynes or alkenes .

Technical Details

The reaction conditions typically involve heating in solvents like dimethylformamide or ethanol, often under reflux or microwave irradiation to enhance yields. The use of oxidizing agents such as sodium periodate or molecular oxygen may be necessary to promote cyclization .

Molecular Structure Analysis

Structure

The molecular structure of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine consists of:

  • An imidazopyridine core
  • A butyl substituent at the 3-position
  • A methanamine group attached to the nitrogen atom at position 2

Data

The chemical formula for this compound is C12H16N4C_{12}H_{16}N_4, and it has a molecular weight of approximately 216.28 g/mol. The structural features contribute to its potential interaction with biological targets.

Chemical Reactions Analysis

Reactions

Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions:

  1. Nucleophilic Substitution: The presence of halogen substituents on the pyridine ring can facilitate nucleophilic substitution reactions.
  2. Oxidative Cyclization: This process is essential for forming the imidazole ring from precursors containing amino groups .

Technical Details

Reactions are often monitored using techniques such as thin-layer chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity.

Mechanism of Action

Process

The mechanism of action for compounds like (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine often involves:

  1. Kinase Inhibition: These compounds may act as competitive inhibitors by binding to the ATP-binding site of kinases, thereby disrupting phosphorylation processes critical for cell signaling.
  2. Enzyme Interaction: They can also interact with other enzymes involved in metabolic pathways, potentially leading to altered cellular functions .

Data

In silico docking studies have been employed to predict binding affinities and orientations within target proteins, providing insights into their pharmacological profiles .

Physical and Chemical Properties Analysis

Physical Properties

Imidazo[4,5-b]pyridine derivatives typically exhibit:

  • Melting points ranging from 120°C to 180°C depending on substitutions
  • Solubility in polar organic solvents like dimethyl sulfoxide and methanol

Chemical Properties

These compounds are generally stable under standard laboratory conditions but may undergo degradation under acidic or basic conditions. Their reactivity is influenced by functional groups present on the imidazopyridine scaffold .

Applications

Scientific Uses

(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has potential applications in:

  1. Drug Development: As a lead compound for developing new kinase inhibitors targeting cancer therapy.
  2. Biochemical Research: To study enzyme mechanisms and cellular signaling pathways.
Introduction to (3-Butyl-3H-Imidazo[4,5-b]Pyridin-2-yl)Methanamine in Medicinal Chemistry

Structural Analogy to Purines and Bioisosteric Implications

(3-Butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS: 1368616-05-0, C₁₁H₁₆N₄, MW: 204.27 g/mol) belongs to a significant class of nitrogen-containing bicyclic heterocycles with profound relevance in medicinal chemistry. Its core structure consists of an imidazole ring fused with a pyridine ring at positions [4,5-b], creating a planar, electron-rich aromatic system bearing a primary aminomethyl group at position 2 and an N3-butyl substituent. This architecture confers a striking resemblance to naturally occurring purines—specifically guanine and adenine—where the imidazo[4,5-b]pyridine scaffold acts as a bioisostere for the purine nucleus. The fusion pattern preserves the critical hydrogen bonding donor-acceptor capabilities essential for molecular recognition. The aminomethyl group (-CH₂NH₂) at position 2 mirrors the exocyclic amino group found at position 2 in guanine or position 6 in adenine, serving as a key hydrogen-bonding motif for interacting with biological targets. The N3-butyl chain (-CH₂CH₂CH₂CH₃) introduces strategic hydrophobic bulk, enhancing membrane permeability and enabling interactions with lipophilic binding pockets in target proteins, a feature absent in natural purines [1] [2] [10].

This bioisosteric replacement strategy offers substantial advantages over natural purines. Replacing the purine carbon at position 8 with a nitrogen atom (aza-substitution) enhances water solubility due to increased polarity while maintaining the overall shape and electronic distribution necessary for target binding. Furthermore, the scaffold exhibits superior metabolic stability compared to some purine derivatives, as the absence of a readily oxidizable C8-H bond reduces susceptibility to oxidative degradation. These properties make it a privileged structural motif for targeting purine-binding enzymes and receptors, particularly kinases involved in signal transduction pathways critical in oncology. The scaffold's versatility allows for extensive structural modifications at the N3 position (alkyl, arylalkyl, or functionalized alkyl groups) and the C2 position (aminomethyl or substituted amine) to fine-tune potency, selectivity, and pharmacokinetic properties [2] [6] [8].

Table 1: Structural Features and Analogs of (3-Butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Compound NameCAS NumberCore StructureN3 SubstituentC2 SubstituentMolecular FormulaMolecular Weight (g/mol)
(3-Butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine1368616-05-0Imidazo[4,5-b]pyridineButyl (-CH₂CH₂CH₂CH₃)Aminomethyl (-CH₂NH₂)C₁₁H₁₆N₄204.27
(3H-Imidazo[4,5-b]pyridin-2-yl)methanamine hydrochloride2437314-24-2Imidazo[4,5-b]pyridineH (Unsubstituted)Aminomethyl (-CH₂NH₂)C₇H₉ClN₄184.63
(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine hydrochlorideNot ProvidedImidazo[4,5-b]pyridineMethyl (-CH₃)Aminomethyl (-CH₂NH₂)C₈H₁₁ClN₄198.65
(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamineNot ProvidedImidazo[4,5-b]pyridineIsobutyl (-CH₂CH(CH₃)₂)Aminomethyl (-CH₂NH₂)C₁₁H₁₆N₄204.27
[3-(2-Methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl]methanamineNot ProvidedImidazo[4,5-b]pyridine2-Methoxyethyl (-CH₂CH₂OCH₃)Aminomethyl (-CH₂NH₂)C₁₀H₁₄N₄O206.25

Role of Imidazopyridine Scaffolds in Drug Discovery

The imidazo[4,5-b]pyridine scaffold, exemplified by (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, is recognized as a privileged structure in modern drug discovery due to its favorable physicochemical properties, synthetic accessibility, and broad biological relevance. This scaffold is characterized by a balanced lipophilicity (predicted Log P ~2-3), which supports cell membrane permeability while retaining sufficient aqueous solubility for bioavailability. Its aromatic nitrogen atoms confer hydrogen-bonding capacity, crucial for high-affinity interactions with biological targets, particularly ATP-binding sites of kinases and other nucleotide-binding enzymes [4] [8] [10].

A significant application of this chemotype lies in oncology therapeutics. Imidazo[4,5-b]pyridine derivatives are prominent in kinase inhibitor discovery, targeting key enzymes like AKT1 (Protein Kinase B), pivotal in the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, driving tumor growth, survival, and therapy resistance. The core structure serves as an effective hinge-binding motif within kinase catalytic domains. For example, Patent WO2024073371A1 details AKT1 inhibitors incorporating substituted imidazo[4,5-b]pyridines, highlighting the scaffold's critical role in disrupting oncogenic signaling. The aminomethyl group at C2 is frequently utilized for further derivatization, enabling attachment of solubilizing groups or pharmacophores targeting specific hydrophobic pockets within the kinase active site [2] [4].

Beyond direct kinase inhibition, imidazo[4,5-b]pyridines demonstrate potent activity against metabolic enzyme targets crucial for cancer cell survival. A lead molecule featuring this scaffold was identified as a potent inhibitor of Pyruvate Kinase M2 (PKM2), an enzyme isoform overexpressed in tumors that reprograms glucose metabolism towards lactate production (Warburg effect), supporting tumor growth, metastasis, and chemoresistance. Preclinical assessment revealed promising drug-like properties for this PKM2 inhibitor, including favorable Log P (2.03), Log D₇.₄ (2.42), plasma protein binding (98%), and stability in plasma and metabolic conditions. Its pharmacokinetic profile in rats (Cₘₐₓ = 4016 ± 313.95 ng/mL, t₁/₂ = 9.57 ± 3.05 h) further supports its potential as an anticancer lead [4].

The synthetic versatility of the imidazo[4,5-b]pyridine core significantly contributes to its drug discovery value. Efficient routes typically involve cyclization reactions, such as the condensation of 2-amino-3-substituted pyridines with α-halocarbonyl compounds or their synthetic equivalents (e.g., α-tosyloxyketones, α-diazoketones). Subsequent N3-alkylation introduces diversely substituted alkyl chains (like butyl or isobutyl), while the C2-aminomethyl group can be installed directly or via functional group interconversion [7] [10]. This synthetic tractability facilitates the generation of extensive structure-activity relationship (SAR) libraries for lead optimization.

Table 2: Key Therapeutic Applications of Imidazo[4,5-b]pyridine Derivatives

Therapeutic AreaMolecular Target(s)Biological ActivityKey Findings/ExamplesReferences
OncologyAKT1 (Protein Kinase B)Inhibition of PI3K/AKT/mTOR signaling pathwayCompounds in patent WO2024073371A1 inhibit AKT1, impacting tumor growth and survival. [2]
OncologyPyruvate Kinase M2 (PKM2)Inhibition of tumor glycolytic flux (Warburg effect)Imidazopyridine-based lead molecule shows potent PKM2 inhibition and promising preclinical PK (Cₘₐₓ ~4016 ng/mL, t₁/₂ ~9.57 h). [4]
Kinase InhibitionTrk Kinases, mTORInhibition of oncogenic kinase signalingScaffold featured in potent and selective tropomyosin receptor kinase (Trk) degraders (PROTACs) and mTOR inhibitors. [8]
Drug Design-Privileged scaffold utilityBalances lipophilicity (Log P ~2-3) for permeability with H-bonding capacity for target affinity. Enables diverse N3 and C2 modifications. [6] [8] [10]
Synthetic Chemistry-Enabling SAR explorationAccessible via cyclization (2-aminopyridines + α-electrophiles) and subsequent alkylation/functionalization. [7] [10]

The enduring significance of the imidazo[4,5-b]pyridine scaffold, as exemplified by (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, stems from its unique convergence of structural mimicry, target versatility, and optimizable drug-like properties. Its ability to serve as a bioisosteric foundation for purines positions it as a critical template for developing novel therapeutics targeting nucleotide-dependent processes, particularly in oncology where kinase and metabolic enzyme inhibition offer compelling strategies for combating cancer progression and resistance [2] [4] [8].

Properties

CAS Number

1368616-05-0

Product Name

(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

IUPAC Name

(3-butylimidazo[4,5-b]pyridin-2-yl)methanamine

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C11H16N4/c1-2-3-7-15-10(8-12)14-9-5-4-6-13-11(9)15/h4-6H,2-3,7-8,12H2,1H3

InChI Key

SGWLXFOXUAFJMQ-UHFFFAOYSA-N

SMILES

CCCCN1C(=NC2=C1N=CC=C2)CN

Canonical SMILES

CCCCN1C(=NC2=C1N=CC=C2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.